![molecular formula C16H11N5O B13579625 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide](/img/structure/B13579625.png)
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide is a complex organic compound that features a cyano group, an imidazole ring, and a pyridine ring. This compound is of significant interest in the fields of medicinal chemistry and drug development due to its potential biological activities.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide typically involves multi-step organic reactionsThe reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with stringent control over temperature, pressure, and pH to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process .
化学反应分析
Types of Reactions
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Common Reagents and Conditions
The reactions typically require specific conditions such as controlled temperatures (ranging from -78°C to 150°C), inert atmospheres (e.g., nitrogen or argon), and the use of polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines. Substitution reactions can lead to various substituted derivatives of the original compound .
科学研究应用
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: It has shown promise in preclinical studies as a potential therapeutic agent for various diseases, including cancer and infectious diseases.
作用机制
The mechanism of action of 4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can coordinate with metal ions in the active sites of enzymes, inhibiting their activity. The cyano group can participate in hydrogen bonding or electrostatic interactions with biological macromolecules, affecting their function .
相似化合物的比较
Similar Compounds
4-cyano-N-[6-(1H-imidazol-1-yl)pyridin-3-yl]benzamide derivatives: These compounds have similar structures but with different substituents on the benzamide or pyridine rings.
Imidazole-containing compounds: These include drugs like metronidazole and omeprazole, which also feature the imidazole ring and exhibit various biological activities.
Uniqueness
This compound is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the cyano group, imidazole ring, and pyridine ring in a single molecule allows for versatile interactions with biological targets, making it a valuable compound in drug discovery and development.
属性
分子式 |
C16H11N5O |
|---|---|
分子量 |
289.29 g/mol |
IUPAC 名称 |
4-cyano-N-(6-imidazol-1-ylpyridin-3-yl)benzamide |
InChI |
InChI=1S/C16H11N5O/c17-9-12-1-3-13(4-2-12)16(22)20-14-5-6-15(19-10-14)21-8-7-18-11-21/h1-8,10-11H,(H,20,22) |
InChI 键 |
SARQAYXDOCYKSE-UHFFFAOYSA-N |
规范 SMILES |
C1=CC(=CC=C1C#N)C(=O)NC2=CN=C(C=C2)N3C=CN=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![7-bromo-2-methyl-1H-imidazo[4,5-c]pyridinehydrochloride](/img/structure/B13579549.png)
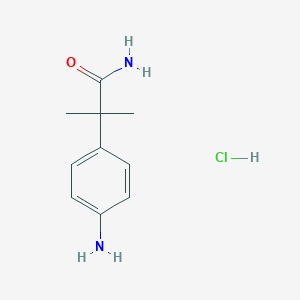
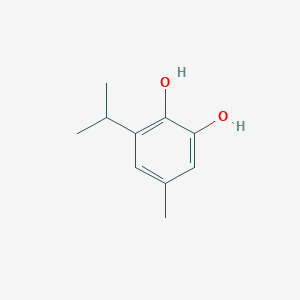
![[4-(Difluoromethyl)-3-fluorophenyl]methanesulfonylchloride](/img/structure/B13579575.png)
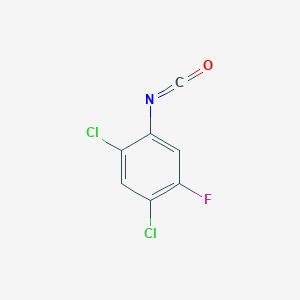
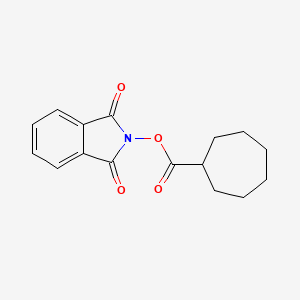

![2-(2-Bromo-4-chlorophenyl)-2-{[(tert-butoxy)carbonyl]amino}aceticacid](/img/structure/B13579596.png)
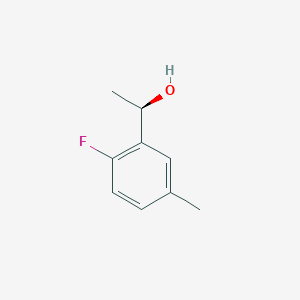
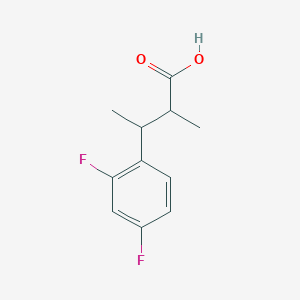
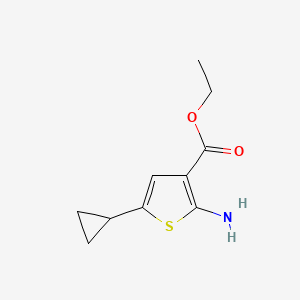

![6-Bromo-3-fluoroimidazo[1,2-a]pyridine-2-carbaldehyde](/img/structure/B13579620.png)
